N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide
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Overview
Description
N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide is a synthetic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes an acetamido group and a dioxobenzo[de]isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine or hydrazine . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product. Further functionalization of the free amino groups can lead to the formation of imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and solvent choice. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamido and dioxobenzo[de]isoquinoline moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting various ions and molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1,3-dioxo-1H-benz[de]isoquinolin-5-yl]urea: A potent antitumor agent that inhibits tumor proliferation and progression.
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide: A synthetic compound with potential therapeutic and environmental applications.
Uniqueness
N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide stands out due to its specific structural features and versatile applications in various scientific fields. Its ability to act as a chemosensor and its potential antitumor properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-8(20)17-11-6-10-4-3-5-12-14(10)13(7-11)16(23)19(15(12)22)18-9(2)21/h3-7H,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQMZMVNOIKVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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